tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate
Overview
Description
tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a tert-butyl ester group and a phenyl group attached to the benzimidazole core.
Mechanism of Action
Target of Action
Tert-Butyl 2-Phenyl-1H-Benzimidazole-1-Carboxylate, also known as tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate, is a compound that contains an imidazole moiety . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions of this compound with its targets would depend on the specific biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The compound’s molecular weight is 29434800 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with phenyl isocyanate, followed by the introduction of tert-butyl chloroformate to form the desired ester. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium methoxide, methanol, and dichloromethane.
Major Products Formed:
Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced benzimidazole derivatives with amine or alkyl groups.
Substitution: Benzimidazole derivatives with various ester or ether groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a valuable candidate for further investigation.
Medicine: In medicine, this compound and its derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes, modulate receptors, and interact with DNA, which could lead to the development of new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure, lacking the tert-butyl ester and phenyl groups.
2-Phenylbenzimidazole: Similar to tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate but without the tert-butyl ester group.
tert-Butyl benzimidazole-1-carboxylate: Lacks the phenyl group, making it less complex.
Uniqueness: this compound is unique due to the presence of both the tert-butyl ester and phenyl groups. These functional groups enhance its stability, reactivity, and potential biological activity compared to simpler benzimidazole derivatives. The combination of these groups makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
tert-butyl 2-phenylbenzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-15-12-8-7-11-14(15)19-16(20)13-9-5-4-6-10-13/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNVBGIQMWGYRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619003 | |
Record name | tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193810-83-2 | |
Record name | tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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